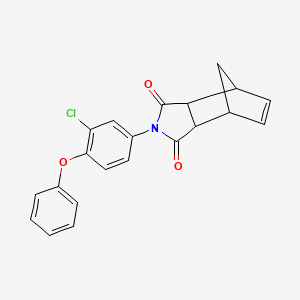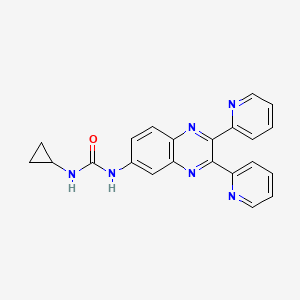
1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea
概要
説明
1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea is a complex organic compound that features a cyclopropyl group, a urea moiety, and a quinoxaline ring substituted with pyridine groups
準備方法
The synthesis of 1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
For industrial production, the synthesis might be scaled up using continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety profiles.
化学反応の分析
1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities.
科学的研究の応用
1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its unique structure may allow it to act as an inhibitor for specific enzymes or receptors, providing therapeutic benefits.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea exerts its effects is likely related to its ability to interact with molecular targets such as enzymes or receptors. The quinoxaline ring and pyridine groups can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
類似化合物との比較
Similar compounds to 1-Cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea include other urea derivatives and quinoxaline-based molecules. For example:
1-Cyclopropyl-3-(2,4-xylyl)urea: This compound has a similar urea moiety but different aromatic substitutions.
1-Cyclopropyl-3-(3,4-dichlorophenyl)urea: This compound features a dichlorophenyl group instead of the quinoxaline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
1-cyclopropyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c29-22(25-14-7-8-14)26-15-9-10-16-19(13-15)28-21(18-6-2-4-12-24-18)20(27-16)17-5-1-3-11-23-17/h1-6,9-14H,7-8H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQRHJWMZHSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-cyclopentyl-3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropanoate](/img/structure/B4011474.png)
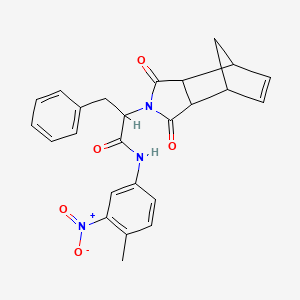
![ethyl 1-{N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4011485.png)

![3-(4-chlorophenyl)-5-(cyclopentylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4011492.png)

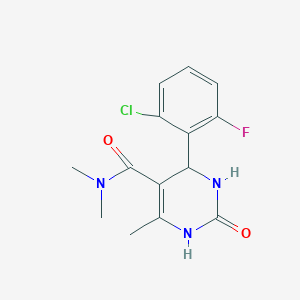
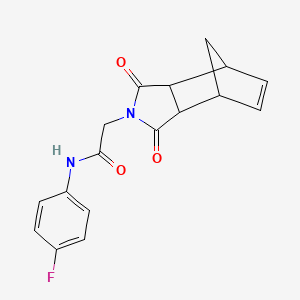
![methyl 4-({4-[1-(acetyloxy)propyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B4011512.png)
![1-(1,2-oxazol-3-ylmethyl)-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B4011529.png)
![4-{(Z)-[1-(3,5-dichlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4011545.png)
![N-[4-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B4011548.png)
